3,3',4-Trifluorobenzophenone

Descripción general

Descripción

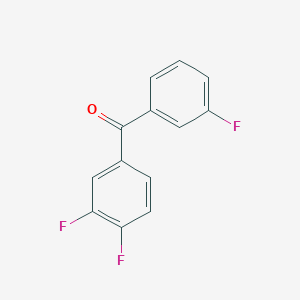

3,3’,4-Trifluorobenzophenone is an aromatic ketone with the molecular formula C13H7F3O It is characterized by the presence of three fluorine atoms attached to the benzene rings of the benzophenone structure

Mecanismo De Acción

Target of Action

Like many aromatic ketones, it may interact with various enzymes, receptors, or proteins within the body .

Mode of Action

It’s known that aromatic ketones often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Aromatic ketones can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (23619) and predicted density (1310 g/cm3), may influence its pharmacokinetic behavior .

Result of Action

It’s known that aromatic ketones can have a variety of effects depending on their specific targets and mode of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-difluorobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3,3’,4-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3,3’,4-Trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of trifluorobenzoic acids.

Reduction: Formation of trifluorobenzyl alcohols.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,3’,4-Trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.

Comparación Con Compuestos Similares

- 3,4,5-Trifluorobenzophenone

- 2,4,4’-Trifluorobenzophenone

- 3,3’,5-Trifluorobenzophenone

Comparison: 3,3’,4-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other trifluorobenzophenones, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

3,3',4-Trifluorobenzophenone is an organic compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C13H8F3O

- Molecular Weight: 248.20 g/mol

- CAS Number: 345-70-0

Physical Properties:

- Melting Point: 56-58 °C

- Solubility: Soluble in organic solvents such as ethanol and acetone.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This indicates that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound has varying effects on different cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

These findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanisms of action.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzyme Activity: It may inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis: The compound appears to trigger apoptotic pathways in cancer cells.

- Alteration of Membrane Integrity: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their function.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the antibacterial efficacy of various fluorinated benzophenones, including this compound. The study concluded that the trifluorinated structure enhances the compound's ability to penetrate bacterial membranes, resulting in increased antibacterial activity compared to non-fluorinated analogs .

Case Study 2: Cancer Cell Inhibition

In a study published in Cancer Research, researchers investigated the effects of this compound on HeLa cells. They found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation . This suggests potential therapeutic applications in oncology.

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZKTGFPHVAIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239435 | |

| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-75-9 | |

| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.